molecular formula C19H13BrFNO2 B5320719 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile

3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile

Cat. No. B5320719
M. Wt: 386.2 g/mol
InChI Key: CGADVTZQTSOKOY-DHDCSXOGSA-N
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Description

3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile, also known as BPFNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile in inhibiting cancer cell growth is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of specific enzymes involved in cancer cell proliferation. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of specific enzymes involved in cancer cell proliferation. In vivo studies have shown that this compound exhibits anticancer activity in animal models.

Advantages and Limitations for Lab Experiments

3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has several advantages for lab experiments, including its high purity and stability, its versatility as a building block for the synthesis of various organic compounds, and its potential applications in medicinal chemistry and materials science. However, this compound also has some limitations, including its relatively high cost and the need for specific reaction conditions for its synthesis.

Future Directions

There are several future directions for the study of 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile. One direction is the further investigation of its mechanism of action in inhibiting cancer cell growth. Another direction is the synthesis of novel materials using this compound as a building block. Additionally, the potential applications of this compound in drug discovery and development should be explored further.

Synthesis Methods

The synthesis of 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile involves several steps, including the synthesis of 4-(2-propyn-1-yloxy)phenol, the bromination of 3-methoxy-4-hydroxybenzaldehyde, and the coupling of the two intermediate compounds with 4-fluorobenzaldehyde. The final product is obtained by the addition of acrylonitrile and a catalyst under specific reaction conditions.

Scientific Research Applications

3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various organic compounds.

properties

IUPAC Name

(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFNO2/c1-3-8-24-19-17(20)10-13(11-18(19)23-2)9-15(12-22)14-4-6-16(21)7-5-14/h1,4-7,9-11H,8H2,2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGADVTZQTSOKOY-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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